2-Butyl-4-methyl-1,3-dioxolane

Übersicht

Beschreibung

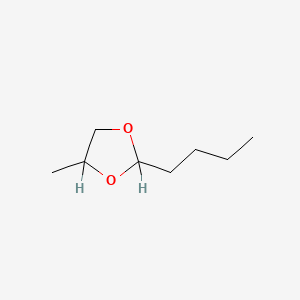

2-Butyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Butyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically requires a Brönsted or Lewis acid catalyst. A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of orthoesters or molecular sieves to effectively remove water through chemical reaction or physical sequestration. This ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Butyl-4-methyl-1,3-dioxolane undergoes oxidation under strong oxidizing conditions:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions cleaves the dioxolane ring, yielding carboxylic acids or ketones depending on the substitution pattern .

-

Osmium tetroxide (OsO₄) selectively oxidizes adjacent carbons, forming diols or carbonyl derivatives .

Mechanistic Insight :

Oxidation typically involves electrophilic attack on the oxygen atoms, destabilizing the cyclic structure and leading to ring opening. The alkyl side chains (butyl and methyl groups) influence product distribution due to steric and electronic effects .

Reduction Reactions

Reductive cleavage of the acetal ring is achieved using:

-

Lithium aluminium hydride (LiAlH₄) in anhydrous ether, producing alcohols via hydride transfer to the acetal oxygen .

-

Sodium borohydride (NaBH₄) in methanol, though less effective for sterically hindered dioxolanes .

Key Observation :

Reduction preferentially targets the less substituted oxygen atom, with the butyl group directing regioselectivity .

Substitution Reactions

Nucleophilic substitution occurs under anhydrous conditions:

-

Organolithium reagents (RLi) replace the acetal oxygen with alkyl groups, forming substituted dioxolanes .

-

Grignard reagents (RMgX) yield analogous products but require longer reaction times .

Example :

Reaction with methylmagnesium bromide produces this compound derivatives with extended alkyl chains .

Pyrolysis and Thermal Decomposition

High-temperature pyrolysis (studied via ReaxFF molecular dynamics simulations) reveals two primary pathways :

| Decomposition Pathway | Products | Conditions |

|---|---|---|

| C–C bond scission | 4,5-Dimethyl-1,3-dioxolane radical + hydrocarbons (e.g., 2-C₄H₈) | 2000 K, inert atmosphere |

| Ring-opening | CO₂ + ethylene (C₂H₄) | Oxidative environments |

Mechanistic Highlights :

-

The butyl side chain undergoes β-scission, generating alkyl radicals (e.g., 3-pentyl radical) .

-

The dioxolane ring decomposes to CO₂ and 2-butene through sequential C–O bond cleavages .

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions (e.g., HCl/H₂O):

-

The dioxolane ring hydrolyzes to regenerate the parent aldehyde (valeraldehyde) and propylene glycol .

Industrial Relevance :

This reaction is utilized in controlled drug release systems and polymer degradation .

Comparative Reactivity with Analogues

| Property | This compound | 1,3-Dioxane |

|---|---|---|

| Thermal Stability | Moderate (decomposes at 2000 K) | Higher (six-membered ring) |

| Oxidation Susceptibility | High (due to strained ring) | Lower |

| Nucleophilic Reactivity | Enhanced (electron-rich oxygen) | Reduced |

Product Distribution in Pyrolysis

Computational studies show the following major products :

-

Hydrocarbons : 2-butene (42%), propylene (23%), methane (12%).

-

Oxygenates : CO₂ (58%), formaldehyde (15%).

-

Radicals : 4,5-Dimethyl-1,3-dioxolane radical (primary intermediate).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Butyl-4-methyl-1,3-dioxolane is utilized as a protecting group for carbonyl compounds during synthesis. This application prevents unwanted reactions, thereby enhancing yield and selectivity in organic reactions. It can undergo various chemical transformations such as oxidation and reduction:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO | Carboxylic acids or ketones |

| Reduction | LiAlH or NaBH | Alcohols |

| Substitution | Organolithium or Grignard reagents | Substituted dioxolanes |

Biochemical Studies

In biological research, this compound serves as a model compound for studying enzyme mechanisms. Its stable structure allows it to interact with various biological systems, making it valuable in biochemical assays. Studies suggest its potential role in metabolic pathways, although further investigation is needed to elucidate specific mechanisms of action.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery due to its stability and biocompatibility. Its ability to form stable complexes with biological molecules suggests promising therapeutic applications. Research indicates that this compound could enhance the efficacy of drug formulations by improving solubility and bioavailability .

Solvent and Intermediate

In industrial settings, this compound is employed as a solvent for chemical reactions and as an intermediate in the production of polymers and other chemicals. Its low boiling point and good solubility make it suitable for various synthesis processes .

Lubricants

Recent patents have explored the use of 1,3-dioxolane derivatives in lubricating compositions for internal combustion engines. These formulations leverage the properties of cyclic ethers to enhance lubrication performance while reducing emissions .

Case Study 1: Enzyme Mechanism Studies

A study published in a peer-reviewed journal utilized this compound to examine enzyme kinetics. The compound's ability to stabilize reactive intermediates allowed researchers to gain insights into enzymatic pathways that were previously difficult to analyze .

Case Study 2: Drug Formulation Development

In another research project focusing on drug delivery systems, this compound was incorporated into nanoparticle formulations aimed at targeted therapy for cancer treatment. Results indicated improved drug release profiles and enhanced therapeutic efficacy compared to traditional delivery methods.

Wirkmechanismus

The mechanism of action of 2-butyl-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. This stability is due to the presence of two oxygen atoms in the ring, which can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxane: Another cyclic acetal with a six-membered ring.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, known for its peroxide properties.

2-Isobutyl-4-methyl-1,3-dioxolane: A structural isomer with different substituents.

Uniqueness: 2-Butyl-4-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties. Its stability and reactivity make it particularly useful in various synthetic and industrial applications .

Biologische Aktivität

2-Butyl-4-methyl-1,3-dioxolane is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dioxolane ring with butyl and methyl substituents. Its molecular formula is , and it is typically a colorless liquid with a pleasant odor. The compound is soluble in organic solvents and has a relatively low boiling point, which contributes to its versatility in various applications .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reactions involving diols and aldehydes : The compound can be synthesized by reacting appropriate diols with aldehydes under acidic conditions.

- Catalytic processes : Utilizing catalysts such as Mont K10 can facilitate the formation of the dioxolane structure in good yields .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of 1,3-dioxolanes possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-butyl-4-methyl | S. aureus | 625–1250 µg/mL |

| E. faecalis | 625 µg/mL | |

| C. albicans | Significant activity observed |

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets in biological systems. The compound acts as an electrophile, capable of forming covalent bonds with nucleophiles in biomolecules. This reactivity can lead to alterations in the function of proteins and enzymes, potentially disrupting microbial growth or fungal proliferation.

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Antimicrobial Screening : A study conducted on synthesized dioxolanes demonstrated that compounds similar to 2-butyl-4-methyl exhibited potent antibacterial activity against clinical isolates of Staphylococcus species. The results indicated that structural modifications could enhance bioactivity .

- Fungal Inhibition : Another investigation focused on the antifungal properties of dioxolane derivatives revealed that certain compounds effectively inhibited the growth of Candida albicans, suggesting potential applications in treating fungal infections.

Eigenschaften

IUPAC Name |

2-butyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZJUXYVLRJTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868280 | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Nutty, fatty aroma | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.906 | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74094-60-3 | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74094-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.